Cas no 20431-82-7 (Cyclohexanol,2-(dimethylamino)-, (1R,2S)-rel-)

Cyclohexanol,2-(dimethylamino)-, (1R,2S)-rel- structure
20431-82-7 structure
Product Name:Cyclohexanol,2-(dimethylamino)-, (1R,2S)-rel-
CAS No:20431-82-7
MF:C8H17NO
MW:143.226682424545
CID:287078
PubChem ID:97890
Update Time:2025-04-19

Cyclohexanol,2-(dimethylamino)-, (1R,2S)-rel- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol,2-(dimethylamino)-, (1R,2S)-rel-
    • cis-2-(Dimethylamino)Cyclohexanol
    • NSC 54552
    • CHEMBL103052
    • 2-Dimethylamino-cyclohexanol
    • 30727-29-8
    • SB45706
    • EN300-1258066
    • Cyclohexanol,2-(dimethylamino)-,trans-
    • cyclohexanol, 2-(dimethylamino)-
    • EINECS 250-313-3
    • 20431-82-7
    • MFCD33404965
    • UFUVLAQFZSUWHR-UHFFFAOYSA-N
    • NSC-54552
    • DTXSID20902719
    • FT-0683503
    • (1S,2R)-2-(dimethylamino)cyclohexanol
    • Cyclohexanol, 2-(dimethylamino)-, cis-
    • Cyclohexanol, 2-(dimethylamino)-, trans-
    • SB73952
    • AKOS009123794
    • CS-0450779
    • MFCD12762111
    • SY344229
    • NSC54552
    • 2-(Dimethylamino)cyclohexanol
    • NS00050421
    • 2-(Dimethylamino)cyclohexan-1-ol
    • SCHEMBL2453564
    • NoName_3268
    • F14640
    • 2-dimethylamino-1-cyclohexanol
    • BDBM50147106
    • Inchi: 1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3
    • InChI Key: UFUVLAQFZSUWHR-UHFFFAOYSA-N
    • SMILES: OC1CCCCC1N(C)C

Computed Properties

  • Exact Mass: 143.131014166g/mol
  • Monoisotopic Mass: 143.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 23.5Ų

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